molecular formula C12H13ClF3N3 B2966969 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride CAS No. 1820664-68-3

3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride

Cat. No.: B2966969
CAS No.: 1820664-68-3
M. Wt: 291.7
InChI Key: TZVAKJBOFNZGHT-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C12H12F3N3·HCl It is known for its unique structural features, which include a trifluoromethyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride typically involves multiple steps. One common method includes the trifluoromethylation of a suitable precursor, followed by the introduction of the pyrazole ring. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-1-propanol: Another trifluoromethyl-containing compound with different functional groups.

    (1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride: Shares the trifluoromethyl group but has a hydrazine moiety instead of a pyrazole ring.

Uniqueness

3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride is unique due to its combination of a trifluoromethyl group and a pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3,3,3-trifluoro-1-(1-phenylpyrazol-4-yl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3.ClH/c13-12(14,15)6-11(16)9-7-17-18(8-9)10-4-2-1-3-5-10;/h1-5,7-8,11H,6,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVAKJBOFNZGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(CC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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